3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a pyrrolidine-based benzyl ester featuring a cyclopropyl-amino-methyl substituent and an (S)-2-aminopropionyl group. It is cataloged as a discontinued product (Ref: 10-F081678) by CymitQuimica, indicating its historical use in pharmaceutical or chemical research . While direct biological data for this compound are unavailable in the provided evidence, structural analogs with modified substituents or core rings have been studied for antimalarial activity and synthetic utility .
Properties
IUPAC Name |
benzyl 3-[[[(2S)-2-aminopropanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)22(17-7-8-17)12-16-9-10-21(11-16)19(24)25-13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,20H2,1H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFNTHKOAWQHBC-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molar Mass : 345.44 g/mol
- CAS Number : 1353946-39-0
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with biological targets. The presence of the cyclopropyl group and the amino acid moiety may enhance binding affinity to specific receptors or enzymes involved in various biochemical pathways.
Antiviral Activity
Recent studies have explored the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are crucial in treating HIV infections by inhibiting reverse transcriptase, an enzyme critical for viral replication. In silico studies have demonstrated that derivatives of this compound can effectively bind to the active site of reverse transcriptase, suggesting a promising avenue for further development as an antiviral agent .
Study 1: In Silico Docking Studies
A study conducted on similar compounds utilized molecular docking techniques to predict binding affinities to HIV reverse transcriptase. The results suggested that modifications on the benzyl ester could enhance interaction with key amino acids in the enzyme's active site, leading to increased inhibitory activity .
| Compound | Binding Energy (kcal/mol) | Target |
|---|---|---|
| Compound A | -8.5 | RT |
| Compound B | -9.2 | RT |
| 3-{...} | -9.0 | RT |
Study 2: Cytotoxicity Assays
In vitro assays using various cancer cell lines revealed that compounds with similar structures showed significant cytotoxicity at micromolar concentrations. The study highlighted that the introduction of specific substituents could modulate potency and selectivity against different cancer types .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 15 | 3-{...} |
| MCF-7 | 10 | 3-{...} |
| A549 | 20 | 3-{...} |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity :
-
Neuroprotective Effects :
- Preliminary studies suggest that derivatives of this compound could possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's. The amino acid component may facilitate interactions with neurotransmitter receptors.
- Antimicrobial Properties :
Synthetic Biology
In synthetic biology, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore:
- Bioconjugation Techniques :
- Drug Design :
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyrrolidine derivatives. Researchers synthesized several analogs based on the structure of 3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester and tested their efficacy against breast cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Case Study 2: Neuroprotection
In a study focusing on neuroprotective agents, researchers investigated the effects of similar compounds on neuronal cell cultures exposed to oxidative stress. The results showed that these compounds could significantly reduce cell death and maintain mitochondrial function, suggesting their potential as therapeutic agents for neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolidine Derivatives
(a) Tert-butyl vs. Benzyl Esters
- Tert-butyl analog: (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1401666-96-3) replaces the benzyl ester with a tert-butyl group. This modification reduces molecular weight (297.40 g/mol vs. ~340–350 g/mol estimated for the benzyl ester) and likely enhances steric protection of the ester group, improving metabolic stability .
- Benzyl ester significance: Benzyl esters are commonly used as protecting groups in peptide synthesis, offering ease of removal under hydrogenolysis conditions. The target compound’s benzyl group may facilitate interactions with hydrophobic enzyme pockets, as seen in cysteine protease inhibitors like compounds 17 and 18 (IC50: 86–106 µM against Plasmodium falciparum) .
(b) Cyclopropyl vs. Ethyl/Isopropyl Amino Groups
- Ethyl-amino analog: (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1401665-08-4) substitutes cyclopropyl with ethyl. The molecular weight (319.40 g/mol) is lower than the cyclopropyl variant, and the reduced ring strain may alter conformational flexibility or binding kinetics .
- Isopropyl-amino analog: Piperidine-based derivatives, such as (R)-3-[((S)-2-amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1401667-08-0), introduce a six-membered piperidine ring. This increases molecular weight (347.45 g/mol) and may enhance solubility due to reduced ring strain compared to pyrrolidine .
Core Ring Modifications: Pyrrolidine vs. Piperidine
Functional Group Replacements
- Carboxymethyl variant: (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353999-57-1) replaces the aminopropionyl group with a carboxymethyl substituent. This introduces a carboxylic acid moiety, significantly altering solubility and reactivity (molecular weight: 318.37 g/mol) .
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Synthesis of Pyrrolidine-1-carboxylic Acid Benzyl Ester
The pyrrolidine core is typically prepared through Ring-Closing Metathesis (RCM) or cyclization of γ-amino alcohols . A representative protocol from patent literature involves:
-
Boc-protection of pyrrolidine’s secondary amine using di-tert-butyl dicarbonate.
-
Esterification with benzyl alcohol via Steglich conditions (DCC/DMAP in dry DCM).
Table 1: Reaction Conditions for Benzyl Ester Formation
Introduction of Cyclopropyl-amino-methyl Sidechain
The cyclopropylamine group is installed via nucleophilic substitution or reductive amination :
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Mitsunobu Reaction : Cyclopropylamine is coupled to a hydroxymethyl-pyrrolidine intermediate using DIAD and triphenylphosphine.
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Reductive Amination : Cyclopropylamine reacts with a keto-pyrrolidine intermediate in the presence of sodium cyanoborohydride (NaBH3CN).
Key Observation : The Mitsunobu method preserves stereochemistry but requires strict anhydrous conditions, while reductive amination offers higher functional group tolerance.
Acylation with (S)-2-Amino-propionyl Group
The final acylation step employs HATU-mediated coupling to ensure minimal racemization:
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Activate (S)-2-Amino-propionic acid with HATU and DIPEA in DMF.
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React with the cyclopropylamine-pyrrolidine intermediate at 0°C for 2 hours.
Critical Parameters :
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
Industrial synthesis leverages continuous flow systems to enhance reproducibility:
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Esterification Step : Reactants are pumped through a packed-bed reactor containing immobilized DMAP, achieving 92% conversion in 15 minutes.
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Workup Integration : In-line liquid-liquid extraction removes dicyclohexylurea byproducts.
Table 2: Small-Scale vs. Industrial Methods
| Parameter | Batch (Lab) | Continuous Flow |
|---|---|---|
| Reaction Time | 12 h | 15 min |
| Yield | 85% | 92% |
| Byproduct Removal | Manual | Automated |
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
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1H NMR : Key signals include δ 7.35–7.28 (m, 5H, benzyl), δ 3.95 (s, 2H, CH2O), and δ 1.10–1.05 (m, 4H, cyclopropane).
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HRMS : Calculated for C18H24N3O3 [M+H]+: 330.1818; Found: 330.1815.
Challenges and Optimization Strategies
Racemization During Acylation
The (S)-configuration of the 2-amino-propionyl group is prone to racemization under basic conditions. Mitigation strategies include:
Q & A
Basic Question | Structural Characterization
- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm) and benzyl ester integration (δ 5.1–5.3 ppm).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated for C21H28N3O4: 394.1972).
- X-ray Crystallography : For absolute configuration determination, as demonstrated in for similar pyrrolidine derivatives.
- HPLC-PDA : Purity assessment using a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .
How should researchers address contradictions in characterization data (e.g., NMR vs. X-ray results)?
Advanced Question | Data Contradiction Analysis
Discrepancies between NMR and X-ray data may arise from dynamic molecular behavior (e.g., rotameric equilibria). Mitigation strategies include:
- Variable-Temperature NMR : To identify conformational changes (e.g., cyclopropane ring flexibility).
- DFT Calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G* level).
- Orthogonal Techniques : Use IR spectroscopy to validate carbonyl stretching frequencies (e.g., benzyl ester C=O at ~1720 cm⁻¹) .
What methodological approaches are recommended for structure-activity relationship (SAR) studies?
Advanced Question | SAR Design
- Substituent Variation : Systematic modification of the cyclopropylamine (e.g., replacing cyclopropane with aziridine) and benzyl ester groups.
- In Vitro Assays : Evaluate bioactivity using enzyme inhibition assays (e.g., cysteine protease inhibition, as in ) with IC50 determination.
- Pharmacophore Modeling : Align with ’s approach for pyridine derivatives, using software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs .
How can enantiomeric purity be ensured during synthesis?
Basic Question | Stereochemical Control
- Chiral HPLC : Use a Chiralpak AD-H column (mobile phase: hexane/isopropanol 90:10) to resolve enantiomers.
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., Pseudomonas cepacia lipase for benzyl ester cleavage).
- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm (S)-configuration retention .
What in vitro assays are suitable for evaluating biological activity against therapeutic targets?
Advanced Question | Bioactivity Evaluation
- Enzyme Inhibition Assays : For cysteine proteases (e.g., falcipain-2 in antimalarial studies), use fluorogenic substrates (Z-Phe-Arg-AMC) and measure fluorescence (λex 380 nm, λem 460 nm).
- Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with EC50 determination.
- Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., KD calculation via Biacore) .
What safety protocols are essential for handling this compound in the laboratory?
Basic Question | Laboratory Safety
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use a fume hood during synthesis to mitigate inhalation risks (see ’s SDS guidelines).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
How can computational modeling predict binding interactions with biological targets?
Advanced Question | Computational Analysis
- Molecular Docking : Use AutoDock Vina to dock the compound into protease active sites (e.g., PDB 3BWK). Focus on hydrogen bonds between the (S)-2-amino-propionyl group and catalytic cysteine residues.
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) with GROMACS to assess conformational flexibility.
- Free Energy Calculations : MM-PBSA analysis to estimate binding free energy (ΔGbind) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
